molecular formula C16H12BrN3O2S2 B15040935 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040935
M. Wt: 422.3 g/mol
InChI Key: SAOBFDPYYQDHTI-QGMBQPNBSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a brominated phenol group, and an acetohydrazide moiety

Properties

Molecular Formula

C16H12BrN3O2S2

Molecular Weight

422.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12BrN3O2S2/c17-11-5-6-13(21)10(7-11)8-18-20-15(22)9-23-16-19-12-3-1-2-4-14(12)24-16/h1-8,21H,9H2,(H,20,22)/b18-8+

InChI Key

SAOBFDPYYQDHTI-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. This intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde under specific conditions to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with proteins. These interactions can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide stands out due to the presence of the brominated phenol group. This bromine atom can participate in unique substitution reactions, providing a pathway to a diverse range of derivatives. Additionally, the combination of the benzothiazole ring and the hydrazide moiety enhances its biological activity, making it a valuable compound for research.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is a member of the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C20H20BrN3O2S2
  • Molecular Weight : 478.43 g/mol
  • CAS Number : 588682-27-3

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of benzothiazole derivatives, including the compound . The following table summarizes the findings from various studies regarding the antitumor efficacy of similar compounds:

CompoundCell Line TestedIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D MTS
Compound 6HCC8275.13 ± 0.972D MTS
Compound 8NCI-H3586.48 ± 0.112D MTS
Compound Various (hypothetical)TBDTBD

The antitumor activity of benzothiazole derivatives is primarily attributed to their ability to interfere with DNA replication and cell proliferation. Compounds often bind to DNA, affecting its structure and function. For instance, studies have shown that these compounds can bind within the minor groove of AT-DNA, leading to cytotoxic effects on cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been investigated extensively. The following table presents data on the antimicrobial efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
Escherichia coliTBDBenzothiazole derivatives
Staphylococcus aureusTBDBenzothiazole derivatives
Saccharomyces cerevisiaeTBDBenzothiazole derivatives

Studies indicate that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Case Studies

  • Antitumor Efficacy in Lung Cancer Models : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), several benzothiazole derivatives demonstrated promising antitumor activity with varying degrees of cytotoxicity. The compounds were evaluated using both 2D and 3D cell culture methods, revealing that compounds with specific substitutions showed enhanced efficacy .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of various benzothiazole derivatives against pathogenic strains of bacteria and fungi. The results indicated that certain compounds exhibited potent inhibitory effects, which could be attributed to their structural characteristics and interaction with microbial targets .

Q & A

Q. Example Protocol :

  • Mix 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide (1 mmol) with 5-bromo-2-hydroxybenzaldehyde (1 mmol) in ethanol.
  • Reflux for 4–6 hours, monitor via TLC (chloroform:methanol, 7:3).
  • Isolate the product by ice-water precipitation and recrystallize from ethanol .

Which spectroscopic techniques are critical for characterizing this compound?

Basic
Key techniques include:

Technique Key Observations Purpose
IR 3280 cm⁻¹ (N-H), 1688 cm⁻¹ (C=O), 745 cm⁻¹ (C-S)Confirm functional groups
¹H/¹³C NMR δ 7.14–8.2 (aromatic H), δ 173 ppm (C=O)Assign proton/carbon environments
MS m/z 390.8 (M⁺)Verify molecular weight

Q. Methodological Note :

  • For tautomeric or stereochemical analysis, use DMSO-d₆ in NMR to stabilize imine bonds .

How can reaction conditions be optimized for higher yields?

Advanced
Optimization variables include:

  • Solvent : Solvent-free grinding reduces side reactions and improves atom economy (yields ~75–85%) .
  • Catalyst : Sodium borohydride/boric acid (1:1) enhances imine reduction efficiency .
  • Temperature : Reflux (70–80°C) balances reaction rate and byproduct suppression .

Q. Case Study :

  • Replacing ethanol with methanol increased yields by 12% in hydrazide formation due to better solubility of intermediates .

How to resolve contradictions in reported biological activity data?

Advanced
Discrepancies often arise from:

  • Structural Variations : Substituents like bromo (electron-withdrawing) vs. nitro (electron-donating) groups alter antimicrobial potency .
  • Assay Protocols : Variations in MIC testing (e.g., broth dilution vs. agar diffusion) affect results. Standardize using CLSI guidelines .

Q. Example :

  • Compound 5e (4-nitrophenyl derivative) showed 70% antifungal activity, while 5f (2-bromophenyl) was less active due to steric hindrance in target binding .

What computational methods support designing derivatives with enhanced bioactivity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like Aspergillus fumigatus CYP51 (PDB: 5FSA). Derivatives with bromo groups showed stronger hydrogen bonding (-8.2 kcal/mol) .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with antifungal IC₅₀ values to prioritize electron-deficient aromatic groups .

Q. Workflow :

Dock derivatives into the active site.

Calculate binding free energies and hydrogen bond interactions.

Validate with in vitro assays .

How to design analogs for improved pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : Introduce methyl/pyridyl groups to enhance membrane permeability (logP <3).
  • Metabolic Stability : Replace ester linkages with amides to reduce hepatic clearance .

Q. SAR Insight :

  • Derivatives with 4-methylpyridine (e.g., DK-IA ) showed 90% plasma stability vs. 60% for phenyl analogs due to reduced CYP450 interaction .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water) .
  • Byproduct Control : Monitor hydrazone tautomerization via HPLC (C18 column, acetonitrile:water) to ensure >95% purity .

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